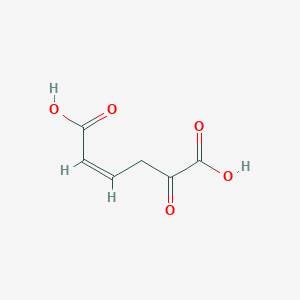

(Z)-5-oxohex-2-enedioic acid

描述

Structure

3D Structure

属性

分子式 |

C6H6O5 |

|---|---|

分子量 |

158.11 g/mol |

IUPAC 名称 |

(Z)-5-oxohex-2-enedioic acid |

InChI |

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1- |

InChI 键 |

OOEDHTCVMHDXRH-IWQZZHSRSA-N |

SMILES |

C(C=CC(=O)O)C(=O)C(=O)O |

手性 SMILES |

C(/C=C\C(=O)O)C(=O)C(=O)O |

规范 SMILES |

C(C=CC(=O)O)C(=O)C(=O)O |

产品来源 |

United States |

Biochemical Pathways and Transformations Involving Z 5 Oxohex 2 Enedioic Acid

Role in Aromatic Compound Catabolism

(Z)-5-oxohex-2-enedioic acid is a central metabolite in the degradation of a wide array of aromatic compounds. genome.jp Its formation is a common feature of pathways that process these often recalcitrant molecules, preparing them for entry into the tricarboxylic acid (TCA) cycle.

Intermediacy in Benzoate (B1203000) Degradation Pathways

In the microbial degradation of benzoate, this compound emerges as a key intermediate. genome.jp The pathway involves the initial conversion of benzoate to catechol, which then undergoes ring cleavage. Specifically, in the meta-cleavage pathway of catechol, the aromatic ring is opened to produce 2-hydroxymuconic semialdehyde. Subsequent enzymatic reactions, including oxidation and isomerization, lead to the formation of this compound. genome.jp This compound is then further metabolized to intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde, which can be utilized by the organism for energy and biomass production.

Participation in Dioxin Degradation Mechanisms

The biodegradation of dioxins, a class of highly toxic and persistent environmental pollutants, also involves this compound as a metabolic intermediate. genome.jp Certain microorganisms are capable of transforming dioxins through a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic rings. While the complete degradation pathways can be complex and varied among different microbial species, the generation of catechol and its subsequent meta-cleavage are common strategies. In these pathways, this compound serves as a downstream product of the ring-opening process, marking a critical step in the detoxification and mineralization of these hazardous compounds. genome.jp

Involvement in Polycyclic Aromatic Hydrocarbon (PAH) Degradation

The microbial breakdown of polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental contaminants, often proceeds through pathways that generate this compound.

The degradation of phenanthrene (B1679779), a three-ring PAH, by some bacteria, such as Sphingobium yanoikuyae SJTF8, provides a clear example of the involvement of this compound. mdpi.com In this pathway, phenanthrene is initially oxidized to form various intermediates, eventually leading to the production of catechol. mdpi.com The catechol then enters a meta-cleavage pathway, where it is converted through a series of enzymatic steps, including the action of 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase, to yield this compound. mdpi.com This compound is then further catabolized to simpler molecules that can enter central metabolic cycles.

The formation of this compound is a consequence of the meta-cleavage pathway of catecholic compounds. This strategy is employed by a wide range of microorganisms to degrade aromatic substrates. The process begins with the enzymatic dioxygenation of the aromatic ring of catechol or substituted catechols, leading to the opening of the ring between two adjacent carbon atoms. The resulting linear, unsaturated aldehyde is then subjected to a series of enzymatic transformations, including hydrolysis and isomerization, which ultimately yield this compound. This compound represents a key convergence point for the catabolism of many different aromatic molecules, funneling them towards common downstream metabolic routes. mdpi.com

Phenanthrene Catabolism via Catechol Pathway

Metabolism of Chlorinated Aromatic Compounds and Related Xenobiotics

This compound and its chlorinated derivatives are also implicated in the breakdown of chlorinated aromatic compounds. For instance, in the degradation of certain chlorinated benzoates, the corresponding chlorinated catechols are formed and subsequently undergo ring cleavage. This can lead to the formation of chlorinated analogs of this compound, such as (Z)-4-chloro-5-oxohex-2-enedioic acid. unl.pt The metabolic fate of these chlorinated intermediates is crucial for the complete mineralization of the original xenobiotic compound.

Connection to Tryptophan Metabolism

This compound is recognized as a metabolite within the broader network of tryptophan metabolism. genome.jpd-nb.info Metabolic pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), explicitly list this compound as part of the tryptophan degradation pathway. genome.jp Its involvement highlights a connection between the catabolism of this essential amino acid and pathways that process aromatic structures, ultimately feeding into central carbon metabolism.

Integration with Central Carbon Metabolic Cycles

The degradation pathways involving this compound are significant as they channel carbon from complex aromatic compounds into the central metabolic machinery of the cell, particularly the Tricarboxylic Acid (TCA) cycle.

Linkages to Tricarboxylic Acid (TCA) Cycle Intermediates

Bacterial catabolic pathways for aromatic hydrocarbons, often termed meta-fission pathways, convert these compounds into intermediates of the TCA cycle. googleapis.com For example, in the degradation of certain aromatic compounds, the pathway involving this compound ultimately yields pyruvate and acetaldehyde. unesp.br These smaller molecules can then readily enter central metabolism; pyruvate can be converted to acetyl-CoA and enter the TCA cycle directly. Similarly, phenanthrene degradation in some bacteria proceeds through salicylic (B10762653) acid and catechol pathways, where this compound is an intermediate before the products are metabolized to TCA cycle intermediates. core.ac.uk This integration allows organisms to use complex aromatic compounds as their sole source of carbon and energy. unesp.br

Metabolic Flux Analysis in Degradation Pathways

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of turnover of metabolites in a biological system, providing a detailed snapshot of the flow of carbon through a metabolic network. nih.govcreative-proteomics.com By using isotope-labeled substrates (like ¹³C-labeled aromatic compounds), MFA can trace the path of carbon atoms through the degradation pathway, including their incorporation into intermediates like this compound and their eventual distribution into biomass and other products. researchgate.netnih.gov

While specific MFA studies focused solely on this compound are not widely documented, the principles of MFA are directly applicable to understanding its role. Such analysis can identify rate-limiting enzymatic steps, reveal metabolic bottlenecks, and quantify the efficiency of a pathway in converting a substrate into a desired product or into central metabolites for energy production. nih.gov In the context of the degradation of aromatic compounds, MFA could precisely determine the flux distribution at branch points, such as the one involving this compound, and guide metabolic engineering efforts to optimize the production of biofuels or other valuable chemicals. creative-proteomics.com

Enzymatic Catalysis of this compound Interconversions

The transformation of this compound and its related isomers is catalyzed by specific enzymes, with 4-oxalocrotonate tautomerase being a key player.

The Role of 4-Oxalocrotonate Tautomerase (4-OT)

4-Oxalocrotonate tautomerase (4-OT) is an enzyme that catalyzes the isomerization of α-keto acids within the meta-fission pathway for aromatic hydrocarbon degradation. googleapis.comnih.gov While its name derives from one of its key substrates, 4-oxalocrotonate (this compound), the enzyme typically acts on its tautomer, 2-hydroxymuconate (also known as 2-hydroxy-2,4-hexadienedioate), converting it to 2-oxo-3-hexenedioate. genome.jpgoogleapis.comunesp.br This tautomerization is a critical step in the pathway that prepares the molecule for subsequent decarboxylation and eventual entry into the TCA cycle. unesp.br The enzyme is notable for its high catalytic efficiency and its small size, being one of the smallest known enzyme subunits. pnas.org

The catalytic mechanism of 4-OT has been studied in detail and relies on a proton shuttle mechanism facilitated by key amino acid residues in its active site. nih.govresearchgate.net The N-terminal proline residue (Pro-1) acts as the crucial catalytic base. unesp.brnih.gov In a two-step process, the nitrogen atom of Pro-1 abstracts a proton from the substrate, and this proton is subsequently transferred back to a different carbon position on the substrate to complete the isomerization. nih.govresearchgate.net The initial proton transfer from the substrate to the Pro-1 residue is considered the rate-limiting step of the reaction. nih.gov In addition to Pro-1, specific arginine residues (Arg-11 and Arg-39) play essential roles in binding the carboxylate groups of the substrate and facilitating the catalytic process. googleapis.comunesp.br

The kinetic efficiency of 4-OT has been characterized, demonstrating its high level of activity. The table below presents a comparison of the kinetic parameters for the homohexameric 4-OT from Pseudomonas putida and a heterohexameric variant (hh4-OT) from Chloroflexus aurantiacus, using 2-hydroxymuconate as the substrate. genome.jp

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Homohaxamer 4-OT (P. putida) | 2-Hydroxymuconate | 1,300 | 80 | 1.6 x 10⁷ |

| Heterohexamer 4-OT (C. aurantiacus) | 2-Hydroxymuconate | 1,000 | 60 | 1.7 x 10⁷ |

Enzyme Structure and Active Site Characteristics

4-Oxalocrotonate tautomerase (4-OT) is a small but structurally intricate enzyme. The isozyme from Pseudomonas sp. CF600 is a hexamer, specifically described as a trimer of dimers, with 32-point symmetry. acs.orgrcsb.org Each monomer is remarkably small, composed of just 62 amino acids, and features a characteristic β-α-β structural motif. nih.govrcsb.org The dimer structure consists of a four-stranded β-sheet with two antiparallel α-helices on one side. acs.orgnih.gov

The active site is located in a hydrophobic pocket at the interface of subunits, surrounding the N-terminal proline (Pro-1). acs.orgnih.gov This Pro-1 residue is a key catalytic feature, functioning as the general base in the tautomerization reaction. nih.gov Its pKa is lowered to approximately 6.4 due to the hydrophobic environment, which is primarily maintained by Phe-50. nih.gov

Several other residues are critical for catalysis and substrate binding. nih.gov Arg-39 from an adjacent dimer acts as the general acid catalyst, assisted by an ordered water molecule. acs.orgnih.gov Arg-11 and Arg-61' (from a different monomer within the same dimer) are involved in substrate binding, interacting with the carboxylate groups of the substrate to facilitate catalysis. acs.orgnih.gov Specifically, Arg-61' interacts with the C-1 carboxylate group in a bidentate fashion, while Arg-39" from a neighboring dimer interacts with the C-2 carbonyl oxygen and a C-1 carboxylate oxygen of the substrate adduct. acs.orgnih.gov

Table 1: Key Active Site Residues of 4-Oxalocrotonate Tautomerase and Their Functions

| Residue | Location | Function | Reference |

|---|---|---|---|

| Pro-1 | N-terminus | Catalytic general base; shuttles a proton. | nih.govnih.gov |

| Arg-11 | Same subunit | Substrate binding; acts as an electron sink. | nih.gov |

| Arg-39 | Adjacent subunit/dimer | General acid catalyst (assisted by a water molecule). | acs.orgnih.gov |

| Phe-50 | Same subunit | Maintains the hydrophobic environment of the active site, lowering the pKa of Pro-1. | nih.gov |

| Arg-61' | Different monomer in the same dimer | Binds the C-1 carboxylate group of the substrate. | acs.org |

Genetic Basis: xylH Gene Expression and Regulation

The gene encoding 4-oxalocrotonate tautomerase is xylH. researchgate.net In Pseudomonas putida mt-2, this gene is located on the TOL plasmid pWW0, which carries the genetic information for the entire degradation pathway of toluene (B28343) and xylenes (B1142099). acs.orgresearchgate.net

The expression of the xylH gene is part of the complex regulatory circuit of the TOL meta-cleavage pathway operon. This regulation involves two key proteins: XylS and XylR. nih.gov The expression pattern of xylH and the associated operon is dependent on the available carbon source.

In the presence of alkylbenzoates : The xylS gene is expressed at a low, constitutive level from a σ⁷⁰-dependent promoter (Ps2). The resulting XylS protein, when activated by binding to alkylbenzoate effectors, stimulates high-level transcription from the meta-cleavage pathway operon promoter (Pm), leading to the production of 4-OT and other pathway enzymes. nih.gov

In the presence of toluene or benzyl (B1604629) alcohols : These compounds activate the XylR protein, which in turn activates a σ⁵⁴-dependent promoter (Ps1) located upstream of the xylS gene. This leads to the overproduction of the XylS regulator. This high concentration of XylS can then activate the Pm promoter even without a benzoate effector, ensuring the pathway is active. In this scenario, both the Ps1 and Ps2 promoters for the xylS gene can work in tandem. nih.gov

This dual regulatory system allows the bacterium to adapt its metabolism efficiently to different aromatic compounds in its environment. nih.gov

Heterologous Expression and Functional Characterization of 4-OT

The functional expression of 4-OT in a host organism like Escherichia coli has been crucial for its detailed study. researchgate.net By placing the xylH gene under the control of a strong, inducible promoter, such as the E. coli alkaline phosphatase promoter (phoA), researchers have achieved high yields of pure, functional 4-OT, often reaching at least 10 mg per liter of culture. researchgate.net This has enabled extensive kinetic, mechanistic, and crystallographic analyses. acs.orgcolab.ws

Functional characterization extends to isozymes from various bacteria. For instance, Methylibium petroleiphilum PM1 possesses two parallel meta-fission pathways, each with its own 4-OT isozyme (Tautomerase I and Tautomerase II). pdbj.org These isozymes share only 35% sequence identity and exhibit different efficiencies in processing substrates like 2-hydroxymuconate and its methylated derivatives. pdbj.org Structural analysis revealed that while their backbones are similar, their active site environments are distinct, suggesting specialization for different metabolites. pdbj.org

Furthermore, studies on Chloroflexus aurantiacus have identified a novel heterohexameric 4-OT. nih.gov This enzyme is formed from two different gene products (α and β subunits) that assemble into a functional αβ dimer, which then trimerizes. Despite this different subunit composition, it utilizes a catalytic mechanism analogous to the homohexameric P. putida enzyme, relying on an N-terminal proline and key arginine residues. nih.gov

Other Enzymes Facilitating Upstream and Downstream Transformations

The formation and consumption of this compound are steps within a larger metabolic sequence.

Upstream Enzymes: The substrate for 4-OT, 2-hydroxymuconate, is generated by the ring-cleavage of catechols. In the toluene degradation pathway, for example, toluene is first hydroxylated to form a catechol (like 3-methylcatechol (B131232) or 4-methylcatechol). nih.gov An enzyme called catechol 2,3-dioxygenase then cleaves the aromatic ring using molecular oxygen to produce a linear, unsaturated hydroxymuconic semialdehyde, which is subsequently oxidized to 2-hydroxymuconate. nih.gov

Downstream Enzymes: The product of the 4-OT reaction, 2-oxo-3-hexenedioate, is further catabolized to enter central metabolism. The subsequent enzymatic steps include:

4-Oxalocrotonate decarboxylase , which removes a carboxyl group to produce 2-oxopent-4-enoate.

2-Oxopent-4-enoate hydratase , which adds a water molecule across a double bond, yielding 4-hydroxy-2-oxovalerate.

4-Hydroxy-2-oxovalerate aldolase (B8822740) , which cleaves the six-carbon chain into two smaller molecules: pyruvate and acetaldehyde. nih.gov

These final products, pyruvate and acetaldehyde, are common metabolites that can be readily assimilated into the cell's central metabolic pathways, such as the Krebs cycle. nih.gov

Table 2: Key Enzymes in the Metabolic Pathway Surrounding this compound

| Enzyme | Position in Pathway | Reaction Catalyzed | Reference |

|---|---|---|---|

| Catechol 2,3-dioxygenase | Upstream | Catechol + O₂ → 2-Hydroxymuconic semialdehyde | nih.gov |

| 4-Oxalocrotonate tautomerase (4-OT) | Central | 2-Hydroxymuconate ⇌ 2-Oxo-3-hexenedioate | nih.gov |

| 4-Oxalocrotonate decarboxylase | Downstream | 2-Oxo-3-hexenedioate → 2-Oxopent-4-enoate + CO₂ | nih.gov |

| 2-Oxopent-4-enoate hydratase | Downstream | 2-Oxopent-4-enoate + H₂O → 4-Hydroxy-2-oxovalerate | nih.gov |

| 4-Hydroxy-2-oxovalerate aldolase | Downstream | 4-Hydroxy-2-oxovalerate → Pyruvate + Acetaldehyde | nih.gov |

Analogous Enzymatic Reactions with Structurally Related Compounds (e.g., Maleylacetate (B1240894) Reductase)

The study of enzymes that act on structurally similar molecules provides insight into enzyme evolution and function. Maleylacetate reductase (EC 1.3.1.32) is one such enzyme. wikipedia.orgnih.gov It plays a key role in the degradation pathways of various aromatic and chloroaromatic compounds. nih.govnih.gov

Maleylacetate reductase catalyzes the NADH-dependent reduction of maleylacetate to 3-oxoadipate (B1233008). wikipedia.orgresearchgate.net This reaction is analogous to the transformations in the toluene pathway as it processes a dicarboxylic acid intermediate to channel it into the 3-oxoadipate pathway. nih.gov The enzyme from Pseudomonas sp. strain B13 demonstrates interesting substrate specificity, particularly with halogenated analogs. nih.gov It can convert various chloro-, fluoro-, and bromo-substituted maleylacetates. nih.gov The reaction with substrates halogenated at the C-2 position involves a two-step process: an initial reductive dehalogenation to form maleylacetate, followed by its reduction to 3-oxoadipate, consuming two moles of NADH per mole of substrate. nih.gov

Structural and sequence analyses show that maleylacetate reductases possess a highly conserved binding motif for the NADH co-substrate. researchgate.net The enzyme's structure changes from an open to a closed conformation upon substrate binding, a feature revealed by crystallographic studies of the enzyme from Sphingobium chlorophenolicum (PcpE) and Rhodococcus opacus (GraC). researchgate.netkyoto-u.ac.jp

Table 3: Comparison of 4-Oxalocrotonate Tautomerase and Maleylacetate Reductase

| Feature | 4-Oxalocrotonate Tautomerase (4-OT) | Maleylacetate Reductase |

|---|---|---|

| EC Number | 5.3.2.14 (formerly 5.3.3.10) | 1.3.1.32 |

| Reaction Type | Isomerization (Tautomerization) | Reduction (Oxidoreductase) |

| Primary Substrate | 2-Hydroxymuconate | Maleylacetate and its substituted analogs |

| Product | 2-Oxo-3-hexenedioate | 3-Oxoadipate |

| Cofactor Requirement | None | NADH (preferred over NADPH) |

| Metabolic Role | Toluene/xylene degradation (meta-fission pathway) | (Chloro)aromatic degradation (3-oxoadipate pathway) |

Microbial Ecology and Molecular Genetics of Z 5 Oxohex 2 Enedioic Acid Metabolism

Occurrence and Significance in Bacterial Species

The occurrence of (Z)-5-oxohex-2-enedioic acid has been documented in several bacterial species, where it serves as a metabolite in the breakdown of complex aromatic substrates.

Pseudomonas putida is a well-studied bacterium known for its metabolic versatility, particularly in degrading aromatic hydrocarbons. In P. putida mt-2, this compound is an intermediate in the catabolism of xylenes (B1142099) and toluenes, a pathway encoded by the TOL plasmid pWW0. ebi.ac.ukebi.ac.uk The enzyme 4-oxalocrotonate tautomerase, encoded by the xylH gene on this plasmid, catalyzes a step in this pathway. ebi.ac.ukebi.ac.uk The characterization of enzymes from P. putida involved in aromatic degradation, such as those in the protocatechuate 4,5-cleavage pathway, further underscores the bacterium's role in processing aromatic compounds that can lead to intermediates like this compound. uoguelph.ca

Research on Sphingobium yanoikuyae has highlighted its proficiency in degrading polycyclic aromatic hydrocarbons (PAHs). In S. yanoikuyae strain SJTF8, this compound has been identified as a proposed intermediate in the metabolic pathway of phenanthrene (B1679779). mdpi.com This strain demonstrates remarkable degradation capabilities, breaking down over 98% of high concentrations of phenanthrene (500 mg/L) within four days. mdpi.comnih.gov The metabolic pathway proceeds through intermediates such as pyrocatechol (B87986) before forming this compound. mdpi.com Similarly, S. yanoikuyae strain XLDN2-5 is recognized as an efficient degrader of carbazole (B46965), another complex aromatic compound. nih.govnih.gov The metabolic diversity within the Sphingobium genus points to its significant role in the bioremediation of PAH-contaminated environments. mdpi.comyokohama-cu.ac.jp

| Initial Phenanthrene Concentration (mg/L) | Degradation Efficiency | Time (hours) | Reference |

|---|---|---|---|

| 50 | >99.0% | 48 | mdpi.com |

| 250 | 100% | 60 | mdpi.com |

| 500 | >98% | 96 (4 days) | mdpi.comnih.gov |

This compound, under the name maleylacetic acid, has been identified as a product in the biodegradation of catechin (B1668976) by Bradyrhizobium japonicum. wikipedia.org While the specific enzymatic steps are not fully detailed in the provided context, this finding indicates that the metabolic pathways involving this compound are not limited to pseudomonads and sphingomonads. The genomes of B. japonicum and Mesorhizobium loti are known to contain genes annotated as putative 2-keto-3-deoxy-6-phosphogluconate (KDC) aldolases, suggesting a potential for related metabolic activities. google.com

Research on Sphingobium yanoikuyae

Genomic Organization of Catabolic Genes

The genetic blueprints for the degradation of aromatic compounds are often organized in specific arrangements within bacterial genomes, either on plasmids or integrated into the chromosome.

In many bacteria, the genes responsible for degrading xenobiotics are located on mobile genetic elements like plasmids. mdpi.com

Sphingobium yanoikuyae : In strain SJTF8, the majority of genes encoding enzymes for PAH metabolism are located on a large plasmid designated as plasmid 2. mdpi.comnih.gov Experiments involving the elimination of this plasmid resulted in the complete loss of the strain's ability to degrade phenanthrene, confirming the essential role of plasmid 2 in this catabolic process. mdpi.comnih.gov While most degradation genes are on plasmid 2, a few homologous genes have also been found on the chromosome. mdpi.com Similarly, in S. yanoikuyae XLDN2-5, the genes for carbazole degradation are found on a megaplasmid. nih.gov

Pseudomonas putida : The well-known TOL plasmid pWW0 from P. putida mt-2 carries the genes for the degradation of toluene (B28343) and xylene, including the xylH gene whose product, 4-oxalocrotonate tautomerase, acts on an isomer of this compound. ebi.ac.ukebi.ac.uk

| Bacterial Strain | Degraded Compound(s) | Gene Location | Reference |

|---|---|---|---|

| Pseudomonas putida mt-2 | Toluene, Xylene | TOL plasmid pWW0 | ebi.ac.ukebi.ac.uk |

| Sphingobium yanoikuyae SJTF8 | Phenanthrene, other PAHs | Primarily on plasmid 2, with some homologs on the chromosome | mdpi.comnih.gov |

| Sphingobium yanoikuyae XLDN2-5 | Carbazole | Megaplasmid | nih.gov |

The catabolic genes for aromatic degradation are typically organized into functional units called gene clusters or operons. This arrangement allows for coordinated regulation and expression of the entire metabolic pathway.

In S. yanoikuyae SJTF8, the genes involved in PAH metabolism are not randomly scattered but are arranged in clusters on plasmid 2. mdpi.com This clustering is a common feature in bacterial metabolic pathways. For instance, in Pseudomonas species, the catabolic operons for naphthalene (B1677914) degradation on plasmids like NAH7 are organized into an "upper pathway" operon, which converts naphthalene to salicylate, and a "lower pathway" operon for the subsequent meta-cleavage of salicylate. mdpi.com The degradation pathway in S. yanoikuyae SJTF8 that produces this compound is part of such a clustered genetic system, which catabolizes phenanthrene through the salicylic (B10762653) acid pathway to intermediates of central metabolism. mdpi.com Likewise, two distinct gene clusters involved in carbazole degradation were identified in S. yanoikuyae XLDN2-5, further illustrating this organizational principle. nih.gov

Plasmid-Encoded vs. Chromosomally Integrated Genes

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The metabolic pathways that funnel a variety of aromatic compounds into central metabolism via the intermediate this compound are tightly regulated to ensure efficient carbon utilization and prevent the buildup of toxic intermediates. This regulation occurs primarily at the transcriptional level, where the expression of catabolic genes is controlled by dedicated regulatory proteins. These genes are typically organized into clusters or operons, allowing for coordinated expression. nih.govgeneticsmr.comnih.gov

The expression of these gene clusters is often controlled by transcriptional regulators that belong to large, well-known families, such as the LysR-type transcriptional regulators (LTTRs) and the IclR-type family. nih.govnih.govasm.orgnih.gov These regulators typically bind to specific DNA sequences in the promoter regions of the operons they control, and their activity is modulated by the presence of specific effector molecules, which are often the initial substrate of the pathway or a key intermediate. asm.orgnih.govacs.org

In Klebsiella pneumoniae M5a1, the mhb genes, which are involved in the catabolism of 3-hydroxybenzoate via gentisate, are regulated by MhbR, an LTTR. nih.gov The gene for MhbR is located divergently from the structural genes (mhbTDHIM) it regulates. nih.gov The promoters for the regulator and the operon overlap, a common feature in this type of regulatory system. nih.gov MhbR is essential for the expression of the catabolic genes, and its regulatory function is tied to a specific inverted repeat sequence located upstream of the operon's transcriptional start site. nih.gov

Similarly, in the Gram-positive soil bacterium Corynebacterium glutamicum, the degradation of 3-hydroxybenzoate and gentisate is controlled by GenR, an IclR-type transcriptional regulator. nih.govgeneticsmr.comasm.org GenR activates the transcription of the genKH and genDFM operons in the presence of inducers like 3-hydroxybenzoate or gentisate. asm.orgresearchgate.net Interestingly, GenR also acts as a repressor for its own transcription, creating a negative feedback loop. asm.orgresearchgate.net Footprinting analyses have revealed that GenR binds to multiple sites within the promoter regions with varying affinities to exert its dual activator and repressor functions. asm.org In Cupriavidus necator H16, evidence suggests that the direct inducer molecule for the gentisate operon regulator (GtdR, a LysR-type) is not gentisic acid itself, but its ring-fission product, maleylpyruvic acid (this compound). acs.org

While transcriptional control is the primary mechanism, post-transcriptional regulation also plays a role in modulating metabolic flux through aromatic degradation pathways. rsc.org In some bacteria, such as Pseudomonas putida, the Crc (Catabolite repression control) protein, in conjunction with the RNA chaperone Hfq, can form complexes with mRNA transcripts. rsc.org This interaction can affect the translation or stability of the transcripts, adding another layer of control over enzyme expression. rsc.org However, specific examples of post-transcriptional regulation directly targeting the enzymes for this compound metabolism are not yet extensively detailed in the literature. General mechanisms of post-transcriptional control by small RNAs, such as GcvB in Escherichia coli, have been shown to regulate broader aspects of amino acid metabolism, which is linked to the degradation of some aromatic compounds. asm.orgnih.gov

Evolutionary Trajectories of Degradative Pathways Involving this compound

The metabolic pathways that utilize this compound are a fascinating subject for studying microbial evolution. The widespread presence of aromatic compounds in nature, from plant lignin (B12514952) to pollutants, has exerted strong selective pressure on microorganisms to develop efficient degradation capabilities. mdpi.comscispace.com The evolution of these pathways appears to be a dynamic process involving gene duplication, horizontal gene transfer (HGT), and the assembly of novel gene combinations. mdpi.comscispace.commicrobiologyresearch.org

A prime example of evolutionary divergence is seen in the enzyme maleylpyruvate (B1239739) isomerase, which catalyzes the conversion of maleylpyruvate to fumarylpyruvate, a key step in the gentisate pathway. nih.gov At least three distinct, phylogenetically unrelated types of this enzyme have been identified, each dependent on a different low-molecular-weight thiol cofactor. nih.gov

Glutathione (GSH)-dependent isomerases: These are typically found in Gram-negative bacteria like Ralstonia sp. U2. nih.gov

Mycothiol (MSH)-dependent isomerases: These have been characterized in high G+C Gram-positive bacteria, such as Corynebacterium glutamicum. nih.govnih.gov

L-cysteine-dependent isomerases: A novel variant dependent on L-cysteine was discovered in the low-G+C Gram-positive bacterium Paenibacillus sp. strain NyZ101. nih.gov

This distribution suggests that different bacterial lineages have independently evolved or acquired solutions to perform the same biochemical transformation, adapting the enzyme to the specific thiol available in their cytoplasm. nih.gov

The genetic architecture of these pathways provides strong evidence for their evolution through HGT. The catabolic genes are often located in clusters on mobile genetic elements such as plasmids and integrative conjugative elements (ICEs). mdpi.com For instance, the genes for naphthalene degradation, which can proceed via the gentisate pathway, have been found on the NAH7 plasmid in Pseudomonas putida G7 and on an ICE in Pseudomonas putida CSV86. mdpi.com The variable organization and location of these gene clusters across different species suggest that they are modular units that can be exchanged between bacteria, facilitating the rapid evolution of new degradative capabilities. mdpi.comscispace.comresearchgate.net

Gene duplication is another significant evolutionary force. In Polaromonas naphthalenivorans CJ2, the genome contains multiple copies of the gene for gentisate 1,2-dioxygenase (nagI). nih.govmicrobiologyresearch.org These gene copies are not identical and are located in different gene clusters that are regulated independently. nih.gov One of the copies (nagI3) has a higher affinity for gentisate, which may be crucial for preventing the accumulation of this potentially toxic intermediate. microbiologyresearch.org This scenario suggests a process of gene duplication followed by functional specialization, allowing the organism to fine-tune its metabolic response to naphthalene. microbiologyresearch.org The assembly of genes from different ancestral sources into a new functional pathway is a hallmark of the evolution of xenobiotic degradation. scispace.com

Mentioned Compounds

Advanced Methodologies in Research on Z 5 Oxohex 2 Enedioic Acid

Biochemical Characterization of Enzymes

The functional understanding of enzymes that utilize (Z)-5-oxohex-2-enedioic acid as a substrate is fundamental. Techniques ranging from kinetic assays to high-resolution structural analysis have provided deep insights into their catalytic activities and mechanisms.

Spectrophotometric and Chromatographic Enzyme Assays

Enzyme assays are crucial for quantifying the catalytic efficiency and substrate specificity of enzymes involved in the metabolism of this compound, such as 4-oxalocrotonate tautomerase (4-OT) and 4-oxalocrotonate decarboxylase.

Spectrophotometric assays offer a continuous and high-throughput method for measuring enzyme activity. These assays typically monitor the change in absorbance at a specific wavelength that results from the formation or consumption of a chromophoric substrate or product. For instance, the activity of 4-oxalocrotonate decarboxylase, which converts 4-oxalocrotonate to 2-oxopent-4-enoate, can be monitored by observing the decrease in absorbance of the conjugated enol-keto system of the substrate.

Chromatographic assays , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful techniques for separating and quantifying reactants and products from enzymatic reactions. mdpi.comunl.pt These methods are invaluable when no direct spectrophotometric signal is available or when multiple products are formed. For example, in studies of phenanthrene (B1679779) degradation pathways where this compound is an intermediate, HPLC is used to measure the concentration of the acid and other metabolites over time. mdpi.com Samples are typically centrifuged, and the supernatant is injected into the HPLC system for analysis. unl.pt GC-MS is often used for the identification of volatile derivatives of metabolites after a derivatization step, such as with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). unl.pt

Below is an example of kinetic data that can be obtained for an enzyme acting on a related substrate, which illustrates the type of information generated from these assays.

| Enzyme Activity Parameter | Value |

| Vmax (units/mg) | 390 ± 10 |

| Km for (E)-2-oxohex-3-enedioic acid (µM) | 120 ± 10 |

| Substrate Specificity | No reaction observed with (Z)-glutaconate or C4-dicarboxylic acids. core.ac.uk |

| This table is representative of data obtained from enzyme kinetic studies. |

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a definitive technique for unraveling the intricate details of enzymatic reaction mechanisms. By replacing an atom in the substrate with one of its heavier isotopes (e.g., ¹³C, ²H, or ¹⁸O), researchers can trace the fate of specific atoms throughout the catalytic cycle. This method has been instrumental in distinguishing between proposed chemical mechanisms.

For enzymes acting on α,β-unsaturated carbonyl compounds like this compound, labeling studies can clarify hydration mechanisms, tautomerization processes, and decarboxylation steps. For example, in the study of a related hydratase, isotopic labeling provided evidence for an enzyme-catalyzed ketonization step during the hydration reaction. uoguelph.ca If studying 4-oxalocrotonate tautomerase, which catalyzes the isomerization to 2-hydroxy-2,4-hexadienedioate, one could use deuterium-labeled solvent (D₂O) to determine whether a proton is exchanged with the solvent during catalysis, providing insight into the role of active site acid/base residues.

Protein Crystallography and NMR Spectroscopy for Structural Insights

Understanding the three-dimensional structure of an enzyme is paramount for comprehending its function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to obtain high-resolution structural information.

Protein X-ray Crystallography involves crystallizing the purified enzyme, sometimes in complex with its substrate or an inhibitor, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. This provides a static snapshot of the enzyme's active site, revealing the precise arrangement of amino acid residues responsible for binding the substrate and catalysis. uoguelph.ca For example, the structure of 4-oxalocrotonate tautomerase (4-OT), an unusually small enzyme of only 62 amino acid residues per monomer, has been a subject of intense study to understand how its active site is formed, with proposals that it may be established by an overlap of subunits. ebi.ac.uk

NMR Spectroscopy provides information about the structure and dynamics of proteins in solution, which is more representative of the physiological environment. While NMR can be used to solve the complete 3D structure of smaller proteins like 4-OT, it is also uniquely suited for studying protein dynamics, identifying binding sites, and characterizing enzyme-substrate interactions. NMR data for this compound itself, showing characteristic signals for its olefinic, methylene (B1212753), and carboxylic protons, is also used to confirm its identity in metabolic studies. vulcanchem.com

Molecular Biology and Genetic Engineering Techniques

Molecular biology has revolutionized the study of metabolic pathways by allowing for the manipulation and analysis of the genes that encode the relevant enzymes.

Gene Cloning, Site-Directed Mutagenesis, and Gene Deletion Studies

These techniques allow researchers to produce large quantities of enzymes for study, probe the function of specific amino acids, and understand the role of a gene in a metabolic network.

Gene Cloning: The gene encoding an enzyme of interest, such as the xylH gene for 4-oxalocrotonate tautomerase from the Pseudomonas putida TOL plasmid pWW0, can be isolated and inserted into an expression vector. ebi.ac.uk This vector is then introduced into a host organism, typically Escherichia coli, which can be grown in large quantities to produce the enzyme for biochemical and structural studies. ebi.ac.uk

Site-Directed Mutagenesis: This technique is used to make specific, targeted changes to the DNA sequence of a gene, resulting in a modified protein. By changing the amino acids in an enzyme's active site, researchers can test hypotheses about their roles in substrate binding and catalysis. For instance, replacing a proposed catalytic glutamate (B1630785) residue with a non-functional alanine (B10760859) in an aldolase (B8822740) was shown to drastically reduce its enzymatic activity, confirming the importance of that residue. uoguelph.ca

| Mutagenesis Kit Component | Purpose in Protocol |

| Q5 Hot Start High-Fidelity DNA Polymerase | Exponentially amplifies the plasmid DNA containing the desired mutation. |

| Kinase, Ligase & DpnI (KLD) Enzyme Mix | The kinase phosphorylates the PCR product, the ligase circularizes it, and DpnI digests the original, methylated template DNA. |

| Chemically Competent E. coli Cells | Host cells that take up the newly mutated plasmid for replication. neb.com |

| This table outlines the key components and their functions in a typical site-directed mutagenesis workflow. |

Reporter Gene Assays for Promoter Activity Analysis

Reporter gene assays are used to study the regulation of gene expression. This involves fusing the promoter region of a gene of interest (the DNA sequence that controls its transcription) to a reporter gene, whose product is easily measured. Common reporter genes include lacZ (encoding β-galactosidase), gfp (encoding green fluorescent protein), and phoA (encoding alkaline phosphatase). ebi.ac.uk

By placing the promoter of a gene from the this compound pathway upstream of a reporter gene, scientists can measure how different conditions or the presence of specific molecules affect the gene's expression. For example, one could test whether the presence of aromatic compounds like toluene (B28343) or phenanthrene induces the expression of the 4-oxalocrotonate tautomerase gene. In a related context, yeast-based reporter gene assays have been used to assess the mutagenic potential of metabolites from polycyclic aromatic hydrocarbon (PAH) degradation pathways. researchgate.net This methodology provides a powerful tool for dissecting the complex regulatory networks that control metabolic flux.

Development of Expression Systems for Recombinant Enzyme Production

The study of this compound is intrinsically linked to the enzymes responsible for its synthesis and degradation, particularly within catabolic pathways for aromatic compounds. The production of these enzymes in sufficient quantities for characterization is often achieved through the development of recombinant expression systems.

A common strategy involves engineering host organisms like Escherichia coli or Pseudomonas putida, which are well-characterized and amenable to genetic modification. nih.gov For instance, research on the protocatechuate (PCA) catabolic pathway, where this compound can be an intermediate, often involves the heterologous expression of pathway genes. nih.govresearchgate.net In one study, a nine-gene pathway from Pseudomonas putida KT2440, responsible for converting protocatechuate into central metabolic intermediates, was transferred into E. coli. nih.gov This allowed the engineered E. coli to utilize protocatechuate as its sole carbon and energy source, demonstrating the functional expression of the entire enzymatic cascade. nih.gov

The genes for these pathways, such as the protocatechuate 4,5-cleavage (PCA45) pathway, are often organized in operons, like the ligK and ligJ operons found in Sphingobium sp. strain SYK-6. asm.org These gene clusters are targeted for cloning into expression vectors, which are then introduced into a suitable host. Optimizing the expression of these genes may involve using strong, inducible promoters and modifying ribosome binding sites to enhance translation, thereby increasing the yield of active recombinant enzymes. nih.gov Such systems are crucial for producing enzymes like protocatechuate 4,5-dioxygenase (LigAB), which catalyzes the ring cleavage of aromatic precursors, leading to the formation of downstream intermediates like this compound. researchgate.netasm.org

Advanced Analytical Techniques for Metabolite Identification and Quantification

Precise identification and quantification of this compound and its related pathway intermediates are essential for elucidating metabolic routes. Researchers employ a suite of advanced analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of metabolites in complex biological samples. nih.govmdpi.com For non-volatile compounds like dicarboxylic acids, a crucial sample preparation step known as derivatization is required to make them volatile enough for GC analysis. unl.pt A common method is silylation, where reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. unl.pt

In a typical GC-MS analysis for metabolic profiling, the derivatized sample is injected into the gas chromatograph. unl.pt The components are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a DB-5MS column). unl.pt The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. tandfonline.comresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the compound by comparing it to spectral libraries. unl.pt GC-MS is particularly valuable for identifying and quantifying a wide range of metabolites simultaneously, providing a snapshot of the metabolic state of an organism under specific conditions. mdpi.comnih.gov

Table 1: Example of GC-MS Instrumental Parameters for Metabolite Analysis

| Parameter | Setting | Source |

|---|---|---|

| GC System | Agilent 6850 GC | unl.pt |

| MS Detector | Agilent 5975 VL MSD | unl.pt |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | unl.pt |

| Carrier Gas | Helium (1 mL/min) | unl.pt |

| Injection Mode | Splitless | unl.pt |

| Injector Temp. | 250 °C | unl.pt |

| MS Source Temp. | 230 °C | unl.pt |

| Transfer Line Temp. | 280 °C | unl.pt |

| Derivatization | MSTFA Reagent | unl.pt |

High-Performance Liquid Chromatography (HPLC) for Pathway Intermediates

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of metabolic pathways involving this compound. nih.gov It is particularly well-suited for analyzing polar, non-volatile, and thermally unstable compounds without the need for derivatization. unl.ptwiley.com

In HPLC, the sample is dissolved in a suitable solvent and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). oup.comsemanticscholar.org For the separation of organic acids and other intermediates in aromatic degradation pathways, reversed-phase (RP) columns, such as C18 columns, are frequently used. mdpi.comwiley.com The separation is achieved by using a mobile phase, typically a mixture of water (often acidified with formic or phosphoric acid to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. wiley.comoup.com

Detection of the separated compounds can be accomplished using various detectors. A diode-array detector (DAD) or UV detector measures the absorbance of the compounds at specific wavelengths (e.g., 254 nm or 275 nm), which is useful for quantification. mdpi.comoup.com For more definitive identification, the HPLC system can be coupled to a mass spectrometer (LC-MS), which provides molecular weight and structural information for each separated peak. wiley.com

Table 2: Examples of HPLC Conditions for Analyzing Pathway Intermediates

| Parameter | Setting 1 | Setting 2 | Source |

|---|---|---|---|

| System | Eksigent ekspert system | Agilent 1260 Infinity LC | wiley.com, mdpi.com |

| Column | Reversed-Phase C18 | ZORBAX Eclipse Plus C18 | wiley.com, mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Water | wiley.com, mdpi.com |

| Mobile Phase B | Acetonitrile | Methanol or Acetonitrile | wiley.com, mdpi.com |

| Detection | Mass Spectrometry (QTrap 4500) | UV (254 nm) | wiley.com, mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While chromatographic techniques are excellent for separation and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise chemical structure of a molecule like this compound. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For this compound, distinct signals are expected for the protons on the cis-double bond (olefinic protons), the methylene protons adjacent to the ketone, and the acidic protons of the two carboxyl groups. vulcanchem.com Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, with characteristic shifts for the carbonyl carbon of the ketone, the carbons of the carboxylic acid groups, the olefinic carbons, and the methylene carbon. vulcanchem.com The specific chemical shifts and coupling patterns confirm the connectivity of the atoms and the Z-geometry of the double bond, providing unambiguous structural confirmation.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H NMR | Olefinic Protons (CH=CH) | ~5.5 - 6.5 | vulcanchem.com |

| Methylene Protons (-CH₂-) | ~2.5 - 3.5 | vulcanchem.com | |

| Carboxylic Acid Protons (-COOH) | ~10 - 13 | vulcanchem.com | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~190 - 200 | vulcanchem.com |

| Carboxylic Acid Carbons (-COOH) | ~170 - 180 | vulcanchem.com |

Systems Biology and Bioinformatics Approaches

Understanding the role of a single metabolite like this compound requires placing it within the broader context of the entire metabolic network. Systems biology and bioinformatics provide the tools to achieve this holistic view. researchgate.net

Metabolic Pathway Reconstruction and Modeling

Metabolic pathway reconstruction is the process of assembling a network of all known metabolic reactions within an organism based on its genomic data and experimental evidence. researchgate.net For bacteria that degrade aromatic compounds, this involves identifying genes that encode the enzymes of specific catabolic pathways. asm.orgplos.org

This compound (also known as gamma-oxalocrotonate) is a known intermediate in several key degradation pathways cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp These include the benzoate (B1203000) degradation pathway and the catechol meta-cleavage pathway. genome.jp

The process begins with genome annotation to identify genes homologous to known metabolic enzymes. For example, genes encoding protocatechuate 4,5-dioxygenase, hydratases, and aldolases are hallmarks of the protocatechuate 4,5-cleavage pathway that funnels various aromatic compounds towards central metabolism, ultimately producing pyruvate (B1213749) and oxaloacetate. researchgate.net Once the network of reactions is mapped, a computational model can be constructed. These genome-scale metabolic models (GEMs) can be used to simulate metabolic fluxes and predict cellular behavior, such as growth rates on different substrates or the effect of gene knockouts. researchgate.net By integrating data from "omic" technologies (genomics, transcriptomics, proteomics, and metabolomics), these models can be refined to provide a highly accurate, system-level understanding of how an organism utilizes pathways involving this compound to sustain life. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Z)-4-chloro-5-oxohex-2-enedioic acid |

| 1-hydroxy-2-naphthoic acid |

| 4-hydroxybenzoate |

| Acetonitrile |

| Benzoate |

| Catechol |

| cis,cis-muconate |

| Clofibric acid |

| Formic acid |

| gamma-Oxalocrotonate |

| Methanol |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Phenanthrene |

| Phosphoric acid |

| Protocatechuate (PCA) |

| Pyruvate |

| Salicylic (B10762653) acid |

| Terephthalic acid (TPA) |

| o-phthalic acid |

Comparative Genomics and Proteomics for Enzyme Discovery

The identification of enzymes that act upon this compound is crucial for understanding its role in metabolic pathways. Comparative genomics and proteomics have emerged as powerful high-throughput methodologies for discovering and characterizing these enzymes.

Comparative Genomics: This approach involves comparing the genomic sequences of different organisms to identify conserved genes and gene clusters that are likely to encode enzymes with specific functions. In the context of this compound metabolism, a key enzyme is 4-oxalocrotonate tautomerase. The gene encoding this enzyme, xylH, was originally identified on the TOL plasmid pWW0 of Pseudomonas putida mt-2. ebi.ac.ukebi.ac.uk Modern genomic studies leverage such information by searching for homologs of xylH in the vast databases of sequenced microbial genomes. This can rapidly identify new bacterial or fungal species capable of metabolizing this compound or related compounds.

A practical application of this is seen in the study of aromatic compound degradation. For instance, whole-genome sequencing of Sphingobium yanoikuyae SJTF8, a bacterium capable of degrading phenanthrene, revealed gene clusters responsible for the catabolic pathway. mdpi.com This pathway explicitly includes this compound as an intermediate (compound 16C), demonstrating how genomic analysis of an organism with a known degradative capability can elucidate the specific enzymes involved in the formation and consumption of this compound. mdpi.com By identifying genes adjacent to known pathway enzymes (e.g., dioxygenases, dehydrogenases), researchers can pinpoint novel candidates for uncharacterized steps in the pathway.

Proteomics: Proteomics complements genomics by providing a direct snapshot of the proteins being expressed by an organism under specific conditions. To discover enzymes involved in this compound metabolism, researchers can cultivate microorganisms on substrates that are precursors to this compound (e.g., benzoate, tryptophan). By using techniques like two-dimensional gel electrophoresis or mass spectrometry-based methods (e.g., LC-MS/MS), the proteome of these cells can be compared to a control group grown on a different carbon source.

Enzymes that are significantly upregulated in the presence of the specific substrate are prime candidates for being involved in the degradation pathway. For example, an increased abundance of 4-oxalocrotonate tautomerase would be expected in cells actively metabolizing substrates via a pathway involving this compound. This approach confirms that the genes identified via genomics are actively transcribed and translated into functional enzymes.

Table 1: Research Findings from Genomic and Proteomic Studies

| Methodology | Organism | Key Finding | Enzyme/Gene Identified | Relevance to this compound | Reference |

|---|---|---|---|---|---|

| Gene Cloning & Sequencing | Pseudomonas putida mt-2 | The gene for 4-oxalocrotonate tautomerase was located on the TOL plasmid pWW0. | 4-oxalocrotonate tautomerase (xylH) | Directly catalyzes the tautomerization of the related compound 4-oxalocrotonate, a key step in pathways involving (Z)-5-oxohex-2-enedioate. | ebi.ac.ukebi.ac.uk |

| Whole Genome Sequencing | Sphingobium yanoikuyae SJTF8 | Identified gene clusters for phenanthrene catabolism. | Multiple pathway enzymes (e.g., dioxygenases, hydrolases) | Confirmed the presence of this compound as an intermediate in a complex degradation pathway elucidated by genomics. | mdpi.com |

Predictive Bioinformatics Tools for Biodegradation Pathway Mapping (e.g., UM-BBD, KEGG)

Predictive bioinformatics tools are indispensable for mapping potential biodegradation pathways and understanding the metabolic fate of chemical compounds. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) serve as comprehensive resources for this purpose.

KEGG (Kyoto Encyclopedia of Genes and Genomes): KEGG is a collection of databases that integrate genomic, chemical, and systemic functional information. genome.jp For this compound (KEGG compound ID C03453), KEGG provides curated maps of metabolic pathways in which it participates. genome.jp This allows researchers to visualize the compound's position within a broader metabolic network, view preceding and succeeding reactions, and identify the enzymes responsible for each step. The database links this information directly to the genes encoding these enzymes across a multitude of fully sequenced organisms.

This compound is shown as an intermediate in several important microbial catabolic pathways within KEGG, including:

Benzoate degradation (map00362)

Tryptophan metabolism (map00380)

Dioxin degradation (map00621) genome.jp

UM-BBD (University of Minnesota Biocatalysis/Biodegradation Database): The UM-BBD is a specialized database focusing on microbial biocatalytic reactions and biodegradation pathways for a wide range of compounds, particularly xenobiotics. ethz.chethz.ch It provides detailed information on individual reactions, the enzymes that catalyze them, and the microorganisms in which these pathways occur. A key feature of the UM-BBD is its Pathway Prediction System (PPS), which can predict plausible catabolic pathways for compounds that are not yet in the database. It functions by applying established biotransformation rules derived from known reactions.

While this compound itself may be a part of a larger pathway, the utility of UM-BBD can be seen in predicting the breakdown of related structures. For example, studies have used UM-BBD to successfully simulate the biodegradation pathway of the pharmaceutical clofibric acid, predicting metabolites that were later confirmed experimentally. unl.pt One of the predicted products was (Z)-4-chloro-5-oxohex-2-enedioic acid, a chlorinated analog of the target compound, demonstrating the tool's power to map degradation routes for complex molecules. unl.pt

Table 2: Application of Predictive Bioinformatics Tools for Pathway Analysis

| Bioinformatics Tool | Description | Application to this compound Research | Reference |

|---|---|---|---|

| KEGG | A database resource for understanding high-level functions and utilities of the biological system, from molecular-level information, especially large-scale molecular datasets generated by genome sequencing and other high-throughput experimental technologies. | Identifies the compound (C03453) as an intermediate in established metabolic pathways like benzoate and dioxin degradation, linking it to specific reactions and enzymes (e.g., EC 5.3.2.6, EC 4.1.1.77). | genome.jp |

| UM-BBD | A database of microbial biocatalytic reactions and biodegradation pathways, primarily for xenobiotic compounds. Includes a prediction system for plausible metabolic pathways. | Predicts degradation pathways for aromatic and chlorinated compounds, which can involve intermediates structurally similar to this compound. Useful for hypothesis generation. | ethz.chethz.chunl.pt |

Compound Index

Biotechnological Applications and Environmental Significance of Z 5 Oxohex 2 Enedioic Acid Metabolism

Strategies for Bioremediation of Environmental Pollutants

The metabolic pathway involving (Z)-5-oxohex-2-enedioic acid is a cornerstone of natural and engineered strategies to remove toxic aromatic pollutants from the environment.

Numerous microorganisms, particularly soil bacteria like Pseudomonas and Rhodococcus, possess the remarkable ability to use toxic aromatic hydrocarbons as a source of carbon and energy. nih.govresearchgate.netopenbiotechnologyjournal.com A central strategy in the aerobic degradation of many of these compounds—including benzene, toluene (B28343), phenol, and naphthalene (B1677914)—is their initial conversion to a common intermediate, catechol. nih.govjmb.or.krmdpi.com

From catechol, one of the major degradation routes is the meta-cleavage pathway. nih.govnih.gov This pathway is initiated by the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring of catechol to produce 2-hydroxymuconic semialdehyde. nih.gov This intermediate is then processed through a series of enzymatic reactions. In one branch of this pathway, a dehydrogenase oxidizes 2-hydroxymuconic semialdehyde to an enol form, which is then isomerized to the keto form, this compound (4-oxalocrotonate). nih.govnih.gov This key intermediate is subsequently decarboxylated and hydrated, ultimately yielding central metabolites like pyruvate (B1213749) and acetaldehyde, which can enter the cell's primary metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.govpnas.org The genes encoding these enzymes are often located on plasmids, such as the well-studied TOL plasmid in Pseudomonas putida, which allows for the degradation of toluene and related compounds. nih.govasm.org

| Microorganism | Aromatic Compound(s) Degraded | Key Pathway | Reference |

|---|---|---|---|

| Pseudomonas putida | Toluene, Benzoate (B1203000), Benzene, Phenol, Naphthalene | meta- and ortho-cleavage | nih.govasm.orggenome.jpumn.edu |

| Rhodococcus sp. | Phenol, 4-Alkylphenols | meta-cleavage (for alkylphenols) | researchgate.net |

| Sphingobium yanoikuyae | Phenanthrene (B1679779), Naphthalene, Salicylate, Catechol | ortho- and meta-cleavage | mdpi.com |

| Alcaligenes sp. | Benzenesulphonate, 4-Toluenesulphonate | meta-cleavage | researchgate.net |

| Burkholderia sp. | 2-Chlorobenzoate, Benzoate | ortho-cleavage | jmb.or.kr |

To improve the speed and efficiency of bioremediation, scientists employ metabolic engineering to optimize these microbial degradation pathways. academicjournals.orgnih.gov A primary goal is to maximize the metabolic flux towards the desired degradation route and prevent the accumulation of toxic intermediates, which can inhibit microbial activity. umn.edu

Key strategies include:

Blocking Competing Pathways: Microbes may possess multiple pathways for aromatic degradation, such as the ortho- and meta-cleavage pathways. researchgate.netasm.org By deleting the genes for less efficient or competing pathways, the carbon flux can be channeled exclusively through the desired route. researchgate.net

Engineering Regulatory Systems: The expression of degradation pathways is often tightly controlled by regulatory proteins that sense the presence of the pollutant. asm.orgsci-hub.se Engineering these regulatory circuits or designing dynamic switches can ensure that the degradation enzymes are produced only when needed and at optimal levels, balancing the metabolic load on the cell. oup.com

Creating Novel Pathways: Genetic engineering allows for the combination of genes from different organisms to create entirely new metabolic capabilities. academicjournals.org For instance, parts of an ortho-pathway from one bacterium could be combined with a meta-pathway from another to create a novel strain capable of degrading a specific pollutant like chlorobenzoate more effectively. academicjournals.org

Monitoring the progress of bioremediation requires effective tools for detecting the presence of pollutants and their breakdown products. A powerful approach is the development of whole-cell biosensors. acs.org These biosensors are engineered microorganisms that can detect specific chemical compounds and report their presence with an easily measurable signal, such as light or fluorescence. acs.org

These sensors are typically constructed using a transcriptional regulator protein that naturally responds to a target aromatic compound. acs.org The gene for this regulator is paired with a reporter gene, such as the one for Green Fluorescent Protein (GFP). When the target pollutant is present in the environment, it binds to the regulator protein, which then activates the expression of the reporter gene, causing the cell to fluoresce. The intensity of the signal can be correlated with the concentration of the pollutant. acs.org This provides a real-time, quantitative measurement of the compound, which is invaluable for assessing the effectiveness of a bioremediation strategy. acs.org

| Regulator Protein | Source Organism/Pathway | Primary Inducer(s) | Reference |

|---|---|---|---|

| NahR | Naphthalene catabolic pathway | Salicylate, Naphthalene | acs.org |

| XylS | TOL plasmid meta-cleavage pathway | Benzoate, 3-Methylbenzoate | asm.orgacs.org |

| DmpR | Phenol catabolic pathway | Phenol, Cresols | acs.org |

| HbpR | 2-Hydroxybiphenyl catabolic pathway | 2-Hydroxybiphenyl | acs.org |

| BenR | Benzoate degradation pathway | Benzoate | asm.org |

Enhancement of Degradation Efficiency through Metabolic Engineering

Biocatalysis and Biotransformation for Industrial Applications

The same metabolic pathways used for breaking down pollutants can be repurposed for building valuable chemicals from renewable resources, a concept known as biotransformation or "valorization."

The meta-cleavage pathway is a powerful tool for converting a wide range of aromatic compounds, particularly those derived from lignin (B12514952), into useful products. rsc.org Lignin is an abundant, renewable polymer found in plant biomass and is rich in aromatic structures. Microbial "funneling" pathways can break down this complex mixture of aromatics into central intermediates like catechol, which are then channeled through the meta-cleavage pathway. rsc.org

Instead of allowing the complete degradation to CO2, metabolic engineers can modify the pathway to accumulate specific intermediates or divert them towards the synthesis of value-added chemicals. nih.govoup.com Research has demonstrated the feasibility of this approach:

Biofuel and Chemical Precursors: By introducing new enzymatic steps, the intermediates of the meta-cleavage pathway can be converted into products like 1,3-butanediol (B41344) (1,3-BDO), a valuable chemical building block. rsc.org

Platform Chemicals: The pathway's end products, pyruvate and acetyl-CoA, are themselves central hubs of metabolism and can be directed towards the synthesis of a vast array of compounds, including bioplastics (e.g., polyhydroxyalkanoates), organic acids, and amino acids. rsc.orgnih.gov One study successfully demonstrated the biocatalysis of up to 0.153 g/g of citramalate (B1227619) from lignin-derived monomers using an engineered meta-cleavage pathway. rsc.org

Nylon Precursors: Related degradation pathways, such as the ortho-cleavage route, are used to produce cis,cis-muconic acid, which can be chemically or enzymatically converted to adipic acid, a key precursor for nylon production. nih.govchalmers.se

Harnessing these microbial processes on an industrial scale requires sophisticated bioreactors and optimized fermentation strategies. oup.commdpi.com The choice of bioreactor design and operation mode is critical for maximizing either the degradation of pollutants or the production of a target chemical. mdpi.com

Common operational modes include:

Batch Mode: All nutrients are provided at the beginning, and the process runs until they are depleted. oup.com

Fed-Batch Mode: Nutrients or substrates (like toxic aromatic compounds) are added in a controlled manner during the process to maintain optimal concentrations and maximize product yield. oup.comfrontiersin.org This is often preferred for bioproduction.

Continuous Mode: Fresh medium is continuously added while the culture broth is removed at the same rate, maintaining a steady state. oup.com This is highly suitable for wastewater treatment applications. wrc.org.za

Several bioreactor designs have proven effective for processes involving aromatic compound metabolism:

Future Research Directions and Unresolved Questions

Elucidation of Unidentified Enzymes and Regulatory Networks

A primary challenge in understanding the complete lifecycle of (Z)-5-oxohex-2-enedioic acid is the identification of all participating enzymes and their corresponding regulatory systems. While it is a known intermediate in pathways like catechol meta-cleavage, the full enzymatic toolkit and its control mechanisms across different microbial species are not fully mapped. genome.jp

Future research will likely focus on:

Discovering Novel Enzymes: Many microorganisms that degrade aromatic compounds possess enzymes that have not yet been characterized. nih.govmdpi.com For instance, some degradation pathways are active in bacteria that lack the commonly known genetic markers for such processes, strongly suggesting the existence of entirely new enzymes. asm.org Functional metagenomics, which involves screening environmental DNA for specific functions, is a powerful tool for discovering these novel biocatalysts. nih.gov

Understanding Complex Regulation: The expression of degradation pathways is tightly controlled by complex regulatory networks, often involving transcription factors that respond to specific aromatic molecules. frontiersin.org For example, regulators like NahR and XylS in Pseudomonas are well-studied, but others present anomalies that warrant further investigation. acs.org The DntR regulator, for instance, controls the degradation pathway for the xenobiotic 2,4-dinitrotoluene (B133949) (DNT) but is activated by salicylate, which is not an intermediate in the DNT pathway. frontiersin.org Such "substrate-blind" regulation suggests recent evolutionary adaptations and highlights that the link between a regulator and its target pathway cannot always be assumed, creating opportunities to uncover unique control mechanisms.

Discovery of Novel Metabolic Pathways and Microbial Strains

The vast diversity of the microbial world remains a largely untapped resource for discovering new metabolic capabilities. researchgate.net The search for novel pathways involving this compound and the microbes that use them is a key area of future exploration.

Key research avenues include:

Isolating Novel Degraders: Microorganisms capable of degrading aromatic compounds are frequently isolated from contaminated sites. nih.govresearchgate.net Genera such as Sphingomonas, Pseudomonas, Mycobacterium, and Rhodococcus are well-known for their catabolic versatility. researchgate.netnih.gov Recent studies have identified marine bacteria from the Roseobacteraceae family and other phyla that can degrade polycyclic aromatic hydrocarbons (PAHs) despite lacking known degradative genes, pointing to novel biochemical routes. asm.org

Characterizing New Pathways: The degradation of complex aromatics often proceeds through multiple steps, and this compound appears as an intermediate in some of these pathways, such as in the degradation of phenanthrene (B1679779) by Sphingobium yanoikuyae. mdpi.com Further investigation into the metabolomes of diverse bacteria will likely reveal new pathways where this compound plays a role. mdpi.com The continued study of yeast and fungal degradation of aromatics is also revealing poorly understood metabolic pathways that could be a source of novel enzymes and processes. mdpi.com

Advanced Approaches for In Situ Pathway Monitoring and Real-Time Analysis

A significant limitation in studying microbial metabolism has been the difficulty of observing these processes as they happen within a complex environment. New technologies are emerging to provide real-time and in situ insights into metabolic pathways. koreascience.krclu-in.org

Promising advanced approaches include:

Stable Isotope Probing (SIP): In situ microcosms, such as BACTRAPS and MYCOTRAPS, can be deployed in contaminated sediments or soils. sednet.org These devices contain a carrier material loaded with a pollutant labeled with a stable isotope (e.g., ¹³C). By analyzing the microbial biomass that colonizes the trap, researchers can trace the incorporation of the labeled atoms into biomolecules, providing direct evidence of degradation activity in the natural environment. sednet.org

Raman-Activated Cell Sorting (RACS): This revolutionary technology allows for the high-throughput analysis and sorting of single cells based on their unique Raman spectroscopic fingerprint, which reflects their biochemical composition. pnas.orgsinglecellbiotech.commdpi.com This label-free method can identify and isolate cells that are actively metabolizing a target compound or producing a specific intermediate. gfi.orgportlandpress.com This enables the rapid screening of vast mutant libraries or environmental samples for strains with desired metabolic traits. pnas.org

Whole-Cell Biosensors: These are engineered microorganisms that produce a measurable signal, such as fluorescence, in the presence of a specific chemical. acs.orgigem.org By using transcriptional regulators that are naturally responsive to aromatic compounds or their intermediates, biosensors can be designed for the real-time, in situ monitoring of pollutants and their breakdown products. frontiersin.orgigem.orgnih.gov

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To fully comprehend the role of this compound in biology, it is essential to move beyond single-gene or single-enzyme studies and embrace a systems-level perspective. The integration of multiple "omics" datasets provides a holistic view of microbial processes. inrae.frresearchgate.netresearchgate.netrsc.org

This systems biology approach involves the combined analysis of:

Metagenomics: To identify the full genetic potential of a microbial community for degrading specific compounds. frontiersin.org

Metatranscriptomics: To determine which of those potential genes are actively being expressed under specific conditions. frontiersin.orgmdpi.com

Proteomics: To identify the actual proteins (enzymes) present and functioning in the cell. researchgate.netoup.com

Metabolomics: To measure the concentrations of metabolites, including intermediates like this compound, providing a direct snapshot of the metabolic state. oup.comnih.gov

By integrating these layers of information, researchers can build comprehensive models of metabolic networks. tandfonline.comfrontiersin.org This approach has been used to unravel the complex microbial interactions in the degradation of pollutants like bisphenol A (BPA) and to understand the metabolic capabilities of communities in environments like the wheat rhizosphere. rsc.orgfrontiersin.org Such models are critical for predicting how a microbial community will respond to environmental changes and for identifying bottlenecks in metabolic pathways that could be targeted for optimization.

Engineering Microbial Consortia for Enhanced Degradation Capabilities

While single microbial strains can be powerful, complex tasks like the complete degradation of persistent pollutants are often better handled by a team of microbes. frontiersin.orgnih.govplos.org The engineering of synthetic microbial consortia is a rapidly advancing field with immense potential for bioremediation. mdpi.comencyclopedia.pub

The core principle behind this approach is the metabolic division of labor . researchgate.netresearchgate.net A complex degradation pathway can be split among several specialist strains. For example, in a pyrene-degrading consortium, Mycobacterium strains might perform the initial breakdown steps, while Novosphingobium and Ochrobactrum species, which are more efficient at metabolizing intermediates like protocatechuate, handle the subsequent steps. researchgate.net This distribution of metabolic tasks can lead to more efficient and robust degradation, as it reduces the metabolic burden on any single organism and can prevent the accumulation of toxic intermediates. mdpi.comresearchgate.net

Two main strategies are used to develop these consortia:

Top-Down Engineering: This involves taking a natural microbial community and applying selective pressures (e.g., by controlling the available carbon source) to enrich for a consortium with the desired function. encyclopedia.pubresearchgate.net

Bottom-Up Engineering: This more rational design approach involves selecting and combining well-characterized microbial strains to build a synthetic community with a predefined structure and function. mdpi.comencyclopedia.pub

Future research in this area will focus on improving the predictability and stability of these engineered consortia, deepening the understanding of metabolic interactions and cross-feeding between species, and expanding their application to a wider range of complex environmental pollutants. tandfonline.commdpi.comencyclopedia.pub

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-5-oxohex-2-enedioic acid, and how can its stereochemistry be confirmed experimentally?

- Methodological Answer : The synthesis typically involves aldol condensation or oxidation of precursor diols under controlled conditions. To confirm the (Z)-configuration, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, coupling constants () between protons on the double bond (C2 and C3) can distinguish cis (Z) vs. trans (E) isomers. Additionally, infrared (IR) spectroscopy can identify carbonyl stretching frequencies (e.g., the ketone at C5 and carboxylic acid groups). Ensure purity via high-performance liquid chromatography (HPLC) and compare retention times with known standards .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C and 37°C). Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at λ~250 nm for α,β-unsaturated ketones) and quantify residual compound via HPLC. Include controls (e.g., inert atmosphere) to isolate pH effects from oxidative degradation. Statistical analysis (e.g., ANOVA) should compare degradation rates across pH levels .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Focus on the electrophilic C3 position and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate predictions experimentally by reacting the compound with nucleophiles (e.g., amines) and characterizing products via NMR and X-ray crystallography .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., NOESY for spatial proximity in NMR, mass spectrometry for molecular weight confirmation). Replicate synthesis under cited conditions and compare results. If discrepancies persist, conduct variable-temperature NMR or crystallographic studies to rule out conformational dynamics. Document all experimental parameters (solvent, temperature, instrument calibration) to isolate sources of variation .

Q. How can researchers optimize catalytic asymmetric synthesis of this compound enantiomers?